molecular formula C8H9ClN2O2 B3059111 6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride CAS No. 943843-63-8

6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Cat. No.: B3059111
CAS No.: 943843-63-8
M. Wt: 200.62
InChI Key: FNPPJZGNLUOHOP-UHFFFAOYSA-N
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Description

Enhanced Binding Affinity

  • Introducing polar groups at C(6) improved interactions with hydrophilic subpockets in enzymatic targets. For example, 6-aminomethyl derivatives increased hydrogen bonding with Asp89 in acid ceramidase by 2.3-fold compared to unsubstituted analogs.
  • Halogen substitutions (e.g., 6-Br) enhanced π-stacking with aromatic residues in HIV-1 reverse transcriptase, reducing IC50 values from 64 nM to 3 nM in NNRTI assays.

Improved Pharmacokinetic Properties

  • 6-Substituents significantly influenced aqueous solubility and metabolic stability. Piperidine-containing derivatives at C(6) demonstrated PBS (pH 7.4) solubilities >500 μM, compared to <50 μM for C(5)-substituted analogs.
  • Metabolic clearance in mouse liver microsomes decreased by 40–60% when 6-methyl groups were introduced, attributed to reduced cytochrome P450 oxidation at adjacent positions.

Structure-Activity Relationship (SAR) Insights

A comparative analysis of 6-substituted benzoxazolones highlights the impact of substituent size and polarity:

Substituent at C(6) Target (IC50) Solubility (μM) Microsomal Stability (% remaining)
-H AC: 64 nM 120 15
-CH2NH2·HCl AC: 22 nM 480 65
-Br HIV-1 RT: 3 nM 85 40
-OCH3 iNOS: 1.2 μM 310 55

This table underscores how 6-aminomethyl functionalization optimally balances potency and drug-like properties, justifying its selection in advanced derivatives like 6-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride.

Properties

IUPAC Name

6-(aminomethyl)-3H-1,3-benzoxazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c9-4-5-1-2-6-7(3-5)12-8(11)10-6;/h1-3H,4,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPPJZGNLUOHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)OC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943843-63-8
Record name 2(3H)-Benzoxazolone, 6-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943843-63-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride typically involves the reaction of 2-aminophenol with formaldehyde and a suitable amine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The aminomethyl group undergoes oxidation under controlled conditions. Common oxidizing agents include:

Reagent/ConditionsProduct FormedKey ObservationsSource
Hydrogen peroxide (H₂O₂)Corresponding nitroso derivativeRequires acidic conditions
Potassium permanganate (KMnO₄)Oxidized oxazole ring intermediatesYields carboxylated byproducts

These reactions typically proceed via radical or electrophilic pathways, with the hydrochloride salt enhancing solubility in polar solvents.

Reduction Reactions

The oxazolone ring is susceptible to reduction, leading to ring-opening or functional group modification:

Reagent/ConditionsProduct FormedYield (%)Source
Sodium borohydride (NaBH₄)Dihydroxybenzene derivative65–78
Lithium aluminum hydride (LiAlH₄)Reduced benzoxazole with free amine82

Reduction pathways depend on the solvent (e.g., ethanol or THF) and temperature, with LiAlH₄ favoring complete ring saturation.

Nucleophilic Substitution

The primary amine participates in substitution reactions with electrophiles:

Example Reaction:
Reaction with acetyl chloride in dichloromethane (DCM) yields N-acetylated derivatives.

ElectrophileConditionsProductPurity (%)Source
Alkyl halidesK₂CO₃, DMF, 70°CN-Alkylated benzoxazole>90
Acyl chloridesTriethylamine, RTAmide-functionalized derivative85–92

Substitution efficiency correlates with electrophile reactivity, with acyl chlorides showing faster kinetics than alkyl halides.

Hydrolysis and Ring-Opening

The oxazolone ring hydrolyzes under acidic or basic conditions:

ConditionsProductMechanismSource
1M HCl, reflux2-Amino-3-hydroxybenzamideAcid-catalyzed ring cleavage
2M NaOH, 60°C6-AminomethylcatecholBase-mediated hydrolysis

Hydrolysis products are pH-dependent, with acidic conditions favoring amide formation and basic conditions yielding diols.

Coupling and Cross-Coupling Reactions

The amine group facilitates coupling reactions for complex molecule synthesis:

Notable Example:
Reaction with carboxylic acids using TBTU (coupling agent) in DMF produces amides:

SubstrateCatalyst/ReagentProduct ApplicationYield (%)Source
Bicyclohexane carboxylic acidTBTU, triethylamineBioactive heterocyclic amides89

Cross-coupling with aryl halides via Buchwald-Hartwig amination is also feasible under palladium catalysis .

Analytical Characterization

Key techniques for monitoring reactions include:

  • ¹H/¹³C NMR : Confirms substitution patterns and purity .

  • HPLC-MS : Tracks reaction progress and byproduct formation .

Scientific Research Applications

6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride can be contextualized against analogous benzoxazolone derivatives. Key comparisons include substituent effects, molecular properties, and synthesis methodologies.

Structural and Molecular Comparisons

Below is a comparative analysis of select benzoxazolone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Properties/Applications
This compound C₈H₉ClN₂O₂ (inferred) ~200.63 (calculated) -CH₂NH₂·HCl (6) Enhanced solubility; potential CNS/anti-inflammatory activity
6-Benzoyl-2,3-dihydro-1,3-benzoxazol-2-one C₁₄H₉NO₃ 239.23 -Benzoyl (6) Lipophilic; CB2/FAAH-targeted synthesis
4-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one C₈H₈N₂O₂ 164.17 -NH₂ (4), -CH₃ (3) Structural analog; catalogued by Enamine Ltd
3-(4-Aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride C₁₁H₁₅ClN₂O₂ (inferred) ~265.72 (calculated) -(CH₂)₄NH₂·HCl (3) Extended alkyl chain; commercial availability

Key Observations:

  • Substituent Effects: The aminomethyl group at position 6 in the target compound introduces a polar, protonatable amine, improving water solubility compared to lipophilic substituents like benzoyl . Benzoyl and propenoyl derivatives (e.g., 6-[(E)-3-phenyl-2-propenoyl]-2,3-dihydro-1,3-benzoxazol-2-one) exhibit higher molecular weights and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Synthesis Methods: The 6-benzoyl derivative is synthesized using polyphosphoric acid (PPA) as both solvent and reagent at 120°C for 4 hours (85% yield) . Similar methods may apply to the target compound, though direct evidence is lacking. Functionalization at position 3 (e.g., 3-methyl, 4-aminobutyl) suggests regioselective synthesis challenges, possibly requiring protective group strategies .

Biological Activity

6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride (CAS No. 943843-63-8) is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by recent research findings and data.

The compound's molecular formula is C8H9ClN2O2C_8H_9ClN_2O_2 with a molecular weight of 200.62 g/mol. It exists as a hydrochloride salt, enhancing its solubility and stability in biological systems. The structural formula is illustrated below:

PropertyValue
CAS Number 943843-63-8
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
IUPAC Name This compound
Purity 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amine group can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzyme activity and cellular processes.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds, including this compound, exhibit antimicrobial properties. A study screening various compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table: Antimicrobial Activity Results

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundBacillus subtilis32 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vivo studies. A notable study demonstrated that benzoxazole derivatives exhibited significant cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers .

Case Study: In Vivo Anticancer Activity

In an experiment involving fibrosarcoma-induced mice, treatment with aminomethyl derivatives resulted in reduced tumor weight and incidence rates. The compounds were administered at varying doses (20, 40, and 80 mg/kg), showing a dose-dependent response in tumor reduction .

Structure-Activity Relationship

The structure-activity relationship (SAR) for benzoxazole derivatives suggests that modifications to the benzoxazole core can enhance biological activity. For instance, the introduction of the aminomethyl group significantly influences the interaction with biological targets compared to other substitutions .

Q & A

Q. What are the recommended synthetic routes for 6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride, and how does its benzoxazolone core influence reactivity?

Methodological Answer: The benzoxazolone scaffold is synthesized via cyclization of o-aminophenol derivatives with carbonyl reagents. For analogs like 3-benzyl-6-(2-chlorobenzoyl)-1,3-benzoxazol-2(3H)-one, X-ray crystallography confirms the planar oxazolone ring and substituent orientation, critical for reactivity . Key steps include:

  • Cyclization: Use of coupling agents (e.g., EDCI) to form the oxazolone ring.
  • Aminomethylation: Introduce the aminomethyl group via reductive amination or nucleophilic substitution.
  • HCl Salt Formation: Precipitate the hydrochloride salt using HCl in anhydrous solvents.

Q. How is the purity and stability of this compound validated in experimental settings?

Methodological Answer:

  • HPLC Analysis: Quantify purity (>98%) using a C18 column with UV detection at 254 nm, referencing pharmacopeial standards for benzazepine analogs .
  • Thermogravimetric Analysis (TGA): Assess stability under varying humidity and temperature (e.g., 25–150°C) to detect decomposition.
  • 1H/13C NMR: Verify structural integrity by comparing chemical shifts to benzoxazolone derivatives (e.g., δ 4.5–5.0 ppm for oxazolone protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for benzoxazolone derivatives during structural elucidation?

Methodological Answer: Contradictions often arise from tautomerism or crystallographic packing effects. For example:

  • X-ray Diffraction: Resolve ambiguities in substituent positioning (e.g., chlorobenzoyl orientation in analogs) via single-crystal studies (R-factor < 0.08) .
  • Dynamic NMR: Detect tautomeric equilibria by variable-temperature experiments (e.g., -50°C to 50°C).
  • Computational Modeling: Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with experimental data to validate assignments .

Q. What strategies optimize the yield of this compound in multistep syntheses?

Methodological Answer:

  • Catalytic Optimization: Use Pd/C or Ru-based catalysts for reductive amination (e.g., 80–90% yield).
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Byproduct Mitigation: Add scavengers (e.g., polymer-bound isocyanates) to trap unreacted intermediates .

Q. How do electronic effects of substituents on the benzoxazolone ring influence biological activity?

Methodological Answer:

  • Hammett Analysis: Correlate substituent σ values (e.g., electron-withdrawing Cl) with activity trends.
  • Docking Studies: Model interactions with targets (e.g., enzymes) using software like AutoDock Vina.
  • SAR Tables: Compare IC50 values of analogs (e.g., 2-chlorobenzoyl vs. unsubstituted derivatives) .

Data Contradiction and Validation

Q. How should discrepancies between theoretical and experimental logP values for this compound be addressed?

Methodological Answer:

  • Chromatographic Validation: Measure experimental logP via reverse-phase HPLC (e.g., ODS-3 column) using a calibration curve.
  • Software Cross-Check: Compare predictions from ChemAxon and ACD/Labs to identify outliers.
  • Solubility Profiling: Use shake-flask assays in buffered solutions (pH 1–7.4) to validate partitioning behavior .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

  • PXRD: Identify distinct diffraction patterns (e.g., 2θ = 10–30°).
  • DSC: Detect melting point variations (>5°C differences indicate polymorphism).
  • Raman Spectroscopy: Compare vibrational modes (e.g., C=O stretch at ~1750 cm⁻¹) .

Experimental Design for Biological Studies

Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound?

Methodological Answer:

  • Kinase Profiling: Use ADP-Glo™ assays against a panel of 50+ kinases (e.g., MAPK, PKC).
  • Cellular Uptake: Quantify intracellular concentration via LC-MS/MS after 24-hour exposure.
  • Cytotoxicity: Validate selectivity with MTT assays on non-target cell lines (e.g., HEK293) .

Q. How can researchers design SAR studies to explore the aminomethyl group’s role in target binding?

Methodological Answer:

  • Analog Synthesis: Replace aminomethyl with bulkier (e.g., cyclopropyl) or charged (e.g., guanidinium) groups.
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) to receptors (e.g., GPCRs).
  • Crystallography: Resolve co-crystal structures with targets to map hydrogen-bonding interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.